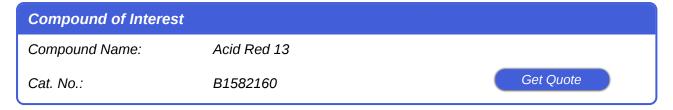




Quantifying Collagen with Picrosirius Red Staining: An Application Note and Protocol

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For Researchers, Scientists, and Drug Development Professionals

Introduction to Picrosirius Red Staining for Collagen Quantification

Picrosirius Red (PSR) staining is a robust and widely utilized histological technique for the visualization and quantification of collagen fibers in tissue sections.[1][2] This method combines the dye Sirius Red F3B (also known as Direct Red 80) with picric acid.[3][4] The elongated, anionic sulfonated azo dye molecules of Sirius Red align with the long, cationic collagen molecules, specifically binding to the basic amino acid residues.[3][5] This highly specific interaction enhances the natural birefringence of collagen fibers when viewed under polarized light, making it a powerful tool for both qualitative and quantitative analysis.[2][3]

Under bright-field microscopy, collagen fibers appear red against a pale yellow background.[5] However, the full potential of PSR staining is realized with polarized light microscopy, which allows for the differentiation of collagen fiber thickness and packing density.[1][5] Thicker, more mature collagen fibers (like Type I) typically appear as bright red or orange, while thinner, less organized fibers (like Type III or reticular fibers) appear green or yellow-green.[1][5] This differential staining allows for a more nuanced quantification of collagen deposition and remodeling in various physiological and pathological contexts, such as fibrosis research and wound healing studies.[1][6]



It is important to note that while the user's query mentioned "**Acid Red 13**," the established and scientifically validated method for this application is Picrosirius Red staining.

Experimental Protocols

I. Picrosirius Red Staining Protocol for Paraffin-Embedded Tissue Sections

This protocol is adapted from established histological procedures.[1][4]

Materials:

- Paraffin-embedded tissue sections (5 μm thick)
- Xylene
- Ethanol (100%, 95%, 70%)
- · Distilled water
- Weigert's hematoxylin (optional, for nuclear counterstaining)
- Picrosirius Red solution (0.1% Sirius Red in saturated aqueous picric acid)
- Acidified water (0.5% acetic acid in distilled water)
- Mounting medium (resinous)

Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene for 2 x 5 minutes to remove paraffin wax.
 - Rehydrate sections through a graded series of ethanol:
 - 100% ethanol for 2 x 3 minutes.
 - 95% ethanol for 2 minutes.



- 70% ethanol for 2 minutes.
- Rinse in distilled water.
- (Optional) Nuclear Counterstaining:
 - Stain nuclei with Weigert's hematoxylin for 8 minutes.
 - Wash in running tap water for 10 minutes.
 - Rinse in distilled water.
- Picrosirius Red Staining:
 - Incubate slides in Picrosirius Red solution for 60 minutes at room temperature.[1][4] This allows for near-equilibrium staining.[4]
- · Washing:
 - Wash slides in two changes of acidified water for 1 minute each to remove excess stain.[4]
- Dehydration and Mounting:
 - Dehydrate sections through a graded series of ethanol:
 - 70% ethanol for 1 minute.
 - 95% ethanol for 1 minute.
 - 100% ethanol for 2 x 3 minutes.
 - Clear in xylene for 2 x 5 minutes.
 - Mount coverslips using a resinous mounting medium.

II. Quantification of Collagen using Image Analysis

Quantitative analysis of PSR-stained sections can be performed using image analysis software such as ImageJ or FIJI.[7]



Procedure:

- Image Acquisition:
 - Acquire images of PSR-stained sections using a bright-field or polarized light microscope equipped with a digital camera.
 - Ensure consistent lighting conditions and magnification for all images to be compared.
 - For polarized light microscopy, acquiring images at multiple rotation angles of the slide can provide a more accurate representation of all collagen fibers, as some may appear dark if aligned with the polarizer's axis.[8]
- Image Processing and Analysis (using ImageJ/FIJI):
 - Color Thresholding:
 - Open the acquired image in the software.
 - Split the image into its Red, Green, and Blue (RGB) channels.
 - Use the color thresholding tool to select the pixels corresponding to the red-stained collagen fibers. The specific threshold values will need to be optimized for your images.
 [6][9]
 - Area Measurement:
 - Measure the area of the selected (collagen-positive) pixels.
 - Measure the total tissue area in the image.
 - Calculation:
 - Calculate the percentage of collagen area as: (Collagen Area / Total Tissue Area) x 100

Data Presentation



Quantitative data from collagen analysis should be presented in a clear and organized manner to facilitate comparison between different experimental groups.

Table 1: Example of Collagen Quantification in a Liver Fibrosis Model

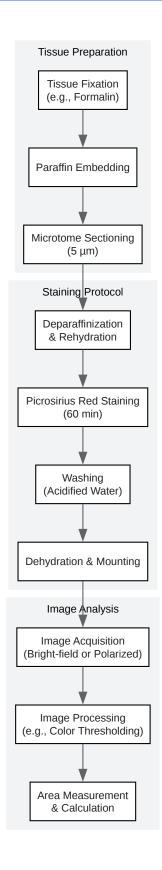
Treatment Group	N	Collagen Area (%)	Standard Deviation	p-value vs. Control
Control	5	2.5	0.8	-
Vehicle	5	2.8	1.1	>0.05
Drug A	5	15.7	3.2	<0.01
Drug B	5	8.9	2.5	<0.05

Table 2: Example of Collagen Fiber Type Analysis in Cardiac Tissue

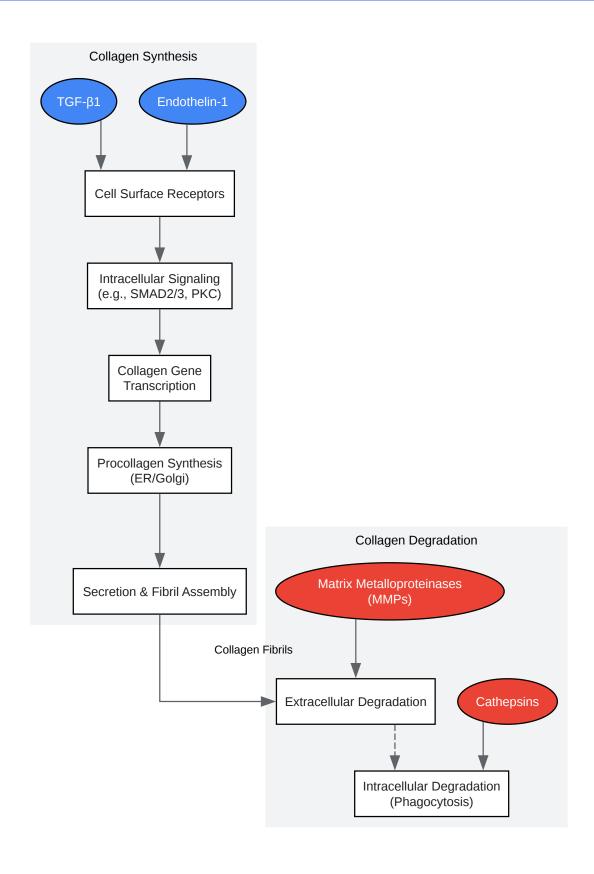
Region	N	Red/Orange Fibers (%)	Green/Yellow Fibers (%)
Infarct Core	6	75.2	24.8
Border Zone	6	45.9	54.1
Remote Myocardium	6	10.3	89.7

Visualization of Workflows and Pathways









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